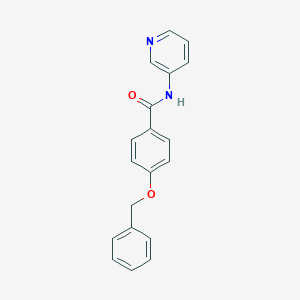
4-(benzyloxy)-N-(pyridin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzyloxy)-N-(pyridin-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound is commonly referred to as BPN-15606 and is a potent positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4).
Mecanismo De Acción
BPN-15606 acts as a positive allosteric modulator of 4-(benzyloxy)-N-(pyridin-3-yl)benzamide, which is a G protein-coupled receptor that plays a crucial role in the regulation of neurotransmitter release. Activation of 4-(benzyloxy)-N-(pyridin-3-yl)benzamide leads to the inhibition of glutamate release, which in turn reduces the excitability of neurons. This mechanism of action is thought to be responsible for the therapeutic effects of BPN-15606 in various neurological disorders.
Biochemical and Physiological Effects:
BPN-15606 has been shown to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter release, BPN-15606 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. BPN-15606 has also been shown to reduce inflammation in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BPN-15606 is its potency as a positive allosteric modulator of 4-(benzyloxy)-N-(pyridin-3-yl)benzamide. This makes it a valuable tool for studying the role of 4-(benzyloxy)-N-(pyridin-3-yl)benzamide in various neurological disorders. However, one limitation of BPN-15606 is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on BPN-15606. One area of interest is in the development of more potent and selective 4-(benzyloxy)-N-(pyridin-3-yl)benzamide positive allosteric modulators. Additionally, further studies are needed to fully understand the mechanism of action of BPN-15606 and its potential applications in the treatment of neurological disorders. Finally, research is needed to explore the potential use of BPN-15606 in combination with other drugs for the treatment of various disorders.
Métodos De Síntesis
The synthesis of BPN-15606 involves a series of chemical reactions that require expertise and precision. The most commonly used method for synthesizing BPN-15606 is through the reaction of 4-(benzyloxy)benzoic acid with 3-aminopyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with benzoyl chloride to yield the final product, BPN-15606.
Aplicaciones Científicas De Investigación
BPN-15606 has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research is in the treatment of Parkinson's disease. Studies have shown that 4-(benzyloxy)-N-(pyridin-3-yl)benzamide activation can reduce the motor symptoms associated with Parkinson's disease, making BPN-15606 a potential therapeutic option. Additionally, BPN-15606 has shown potential in the treatment of anxiety and depression, as well as in the prevention of drug addiction and relapse.
Propiedades
Nombre del producto |
4-(benzyloxy)-N-(pyridin-3-yl)benzamide |
|---|---|
Fórmula molecular |
C19H16N2O2 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
4-phenylmethoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C19H16N2O2/c22-19(21-17-7-4-12-20-13-17)16-8-10-18(11-9-16)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22) |
Clave InChI |
PYIBSZJMCOLKKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B239839.png)



![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B239858.png)

![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239863.png)

![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239867.png)
![N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B239869.png)

